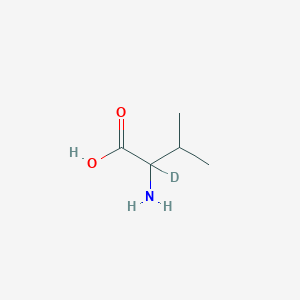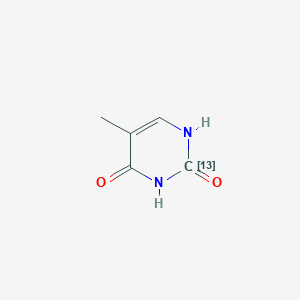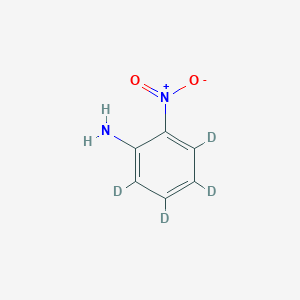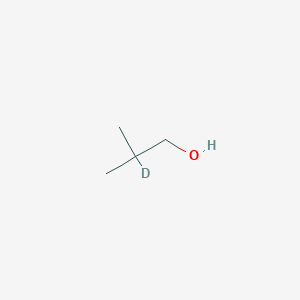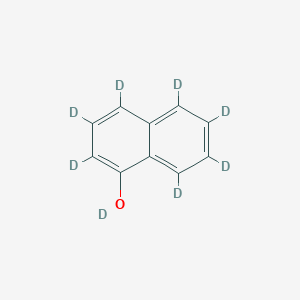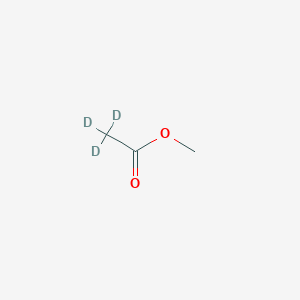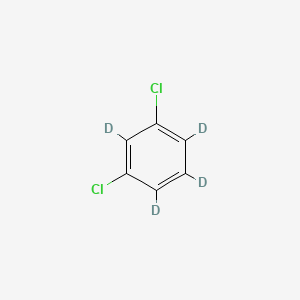
3-Pentanone-D10
Overview
Description
3-Pentanone-D10, also known as 3-Pentanone-1,1,1,2,2,4,4,5,5,5-d10, is a deuterated form of 3-Pentanone. This compound is a simple, symmetrical dialkyl ketone characterized by the presence of a carbonyl group (C=O) flanked by two ethyl groups. The deuterium labeling (D10) makes it particularly useful in various scientific applications, especially in spectroscopy and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentanone-D10 can be synthesized through the deuteration of 3-Pentanone. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, this compound is produced by the deuteration of 3-Pentanone using deuterium oxide (D2O) and a deuterium exchange catalyst. The process involves multiple steps of deuterium exchange to achieve the desired level of deuteration. The final product is purified through distillation and other separation techniques to ensure high chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: 3-Pentanone-D10 undergoes various chemical reactions typical of ketones, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Tertiary alcohols (when reacted with Grignard reagents).
Scientific Research Applications
3-Pentanone-D10 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and reagent in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in metabolic studies to trace biochemical pathways involving ketones.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pentanone-D10 involves its interaction with various molecular targets through its carbonyl group. The carbonyl group can participate in hydrogen bonding, making it a versatile intermediate in chemical reactions. In biological systems, it can act as a metabolic intermediate, participating in enzymatic reactions that involve ketones.
Comparison with Similar Compounds
3-Pentanone: The non-deuterated form of 3-Pentanone-D10, used in similar applications but without the isotopic labeling.
2-Pentanone: Another isomer of pentanone with the carbonyl group at the second position, exhibiting different reactivity and applications.
4-Pentanone: An isomer with the carbonyl group at the fourth position, also used in organic synthesis.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in spectroscopic studies and as a tracer in metabolic research. The presence of deuterium atoms enhances its stability and provides distinct spectroscopic signatures, making it a valuable tool in various scientific disciplines.
Properties
IUPAC Name |
1,1,1,2,2,4,4,5,5,5-decadeuteriopentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMTJIUBPUKL-MWUKXHIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)



